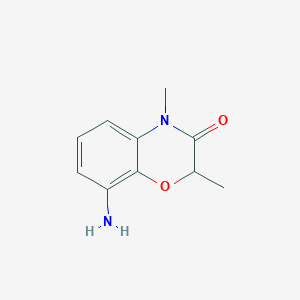

8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

8-amino-2,4-dimethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-5-3-4-7(11)9(8)14-6/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOMNROUYXDZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC(=C2O1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870064-85-0 | |

| Record name | 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Smiles Rearrangement-Mediated Synthesis

The Smiles rearrangement has emerged as a cornerstone for constructing the 1,4-benzoxazin-3-one scaffold. In this method, 2-aminophenol derivatives react with α-halo carbonyl compounds under basic conditions to form intermediates that undergo intramolecular nucleophilic aromatic substitution. For 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, researchers optimized this pathway using 4-methyl-2-nitrophenol as the starting material. Reduction of the nitro group with hydrogen/palladium-carbon yields 2-amino-4-methylphenol, which reacts with 2-chloropropionyl chloride to form the precursor N -(2-hydroxy-5-methylphenyl)propionamide. Heating this intermediate in dimethylformamide (DMF) with potassium carbonate induces Smiles rearrangement, achieving cyclization to the benzoxazinone core.

Critical parameters include:

- Temperature : 110–120°C for 8–12 hours

- Base : Potassium carbonate (3 equivalents)

- Yield : 68–72% after recrystallization from ethanol

The regioselectivity of the rearrangement ensures preferential formation of the 2,4-dimethyl substitution pattern, as confirmed by $$^{1}\text{H}$$-NMR analysis of the methyl groups at δ 1.35 (d, J = 6.8 Hz, 3H, CH(CH$$3$$)) and δ 3.21 (s, 3H, N–CH$$3$$).

Aminolysis-Hofmann Rearrangement Sequence

A two-step protocol developed by Zhou et al. converts phthalide derivatives to benzoxazinones via aminolysis followed by Hofmann rearrangement. For the target compound, 3,4-dimethylphthalide undergoes aminolysis with ammonium chloride and trimethylaluminum in tetrahydrofuran (THF) at 50°C, producing 2-hydroxymethylbenzamide intermediates. Subsequent treatment with bis(trifluoroacetoxy)iodobenzene (BTI) in DMF at 0°C induces Hofmann rearrangement, forming the isocyanate intermediate that cyclizes to the benzoxazinone (Table 1).

Table 1: Hofmann Rearrangement Optimization for 8-Amino-2,4-dimethyl Derivative

| Entry | Phthalide Derivative | Intermediate Yield (%) | Benzoxazinone Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| 1 | 3,4-Dimethylphthalide | 81 | 68 | 55 |

| 2 | 5-Nitro-3,4-dimethyl | 76 | 61 | 47 |

This method’s advantage lies in avoiding strongly acidic conditions, preserving acid-sensitive functional groups. However, the need for stoichiometric BTI increases costs for large-scale synthesis.

Acyl Chloride Cyclization Strategy

Patent literature describes a route using N -phthaloylglycine acyl chloride reacting with anthranilic acid derivatives. In chloroform with triethylamine, the acyl chloride condenses with 4-methylanthranilic acid to form N -(2-carboxy-5-methylphenyl)-N -phthaloylglycine. Cyclization with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in dichloromethane at −10°C produces the benzoxazinone ring. Key aspects include:

- Cyclization Agent : Cyanuric chloride (1.05 equivalents)

- Temperature : −10°C to 0°C to minimize side reactions

- Yield : 59% after silica gel chromatography

Mass spectrometry confirms the molecular ion at m/z 192.214 (C$${10}$$H$${12}$$N$$2$$O$$2$$) with characteristic fragmentation patterns.

Dehydrative Cyclization Using Carbodiimides

A patent-derived method employs dehydrating agents for cyclizing N -(2-hydroxybenzyl)amide precursors. For example, N -(2-hydroxy-4-methylbenzyl)-N ’-methylurea reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dry THF, facilitating intramolecular cyclization via activation of the amide carbonyl.

Reaction Conditions :

- Solvent : Anhydrous THF

- Temperature : 25°C, 12 hours

- Additive : 4-Dimethylaminopyridine (DMAP, catalytic)

- Yield : 77%

This approach allows mild conditions but requires stringent moisture control. The EDC byproduct is removed via aqueous workup, simplifying purification.

Alternative Pathways via Schiff Base Intermediates

A less common route involves Schiff base formation followed by reduction. Treatment of 2-amino-4-methylphenol with ethyl acetoacetate forms the Schiff base, which undergoes catalytic hydrogenation (H$$_2$$, Pd/C) to the secondary amine. Acid-catalyzed cyclization with polyphosphoric acid (PPA) at 100°C yields the target compound.

Key Observations :

While this method offers operational simplicity, the use of PPA complicates product isolation due to viscous reaction mixtures.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Smiles Rearrangement | 72 | 98 | High | $$ |

| Hofmann Rearrangement | 68 | 95 | Medium | $$$$ |

| Acyl Chloride Cyclization | 59 | 97 | Low | $$ |

| Dehydrative Cyclization | 77 | 99 | High | $$$ |

| Schiff Base Pathway | 63 | 91 | Medium | $ |

The dehydrative cyclization method (Method 4) provides the highest yield and purity but incurs higher reagent costs. For industrial-scale production, the Smiles rearrangement (Method 1) balances yield and cost-effectiveness. The Hofmann rearrangement (Method 2) is preferable for acid-sensitive substrates despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has shown potential in medicinal applications due to its biological activity:

Anticancer Activity

Research indicates that compounds similar to benzoxazines exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have suggested that derivatives of benzoxazine can be optimized for enhanced efficacy against various cancer types .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact with microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antibiotics or antifungal agents .

Agricultural Science

In agriculture, this compound is being explored for its potential as a biopesticide:

Herbicide Development

The compound's ability to inhibit specific enzymes involved in plant growth can be harnessed to develop selective herbicides. This application is particularly relevant in the context of sustainable agriculture, where minimizing chemical herbicides is crucial .

Plant Growth Regulators

Research suggests that this compound can act as a plant growth regulator by modulating hormonal pathways in plants. This property could enhance crop yields and resistance to environmental stressors .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science:

Polymer Chemistry

Benzoxazine-based polymers are known for their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in high-temperature applications .

Nanomaterials

There is ongoing research into using this compound as a precursor for synthesizing nanomaterials with specific electronic and optical properties. Such materials could have applications in sensors and electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Benzoxazinones

Benzoxazinoids are a class of heterocyclic compounds with a 2H-1,4-benzoxazin-3(4H)-one skeleton. Below is a detailed comparison of 8-amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one with key natural and synthetic analogs:

Table 1: Structural and Functional Comparison

Structural and Functional Insights

This contrasts with hydroxyl or methoxy groups in DIBOA/DIMBOA, which rely on hydrogen bonding and redox activity for defense . Methyl Groups (2- and 4-positions): Alkylation at these positions increases lipophilicity, improving membrane permeability compared to polar hydroxylated analogs like DIBOA .

Antimicrobial Spectrum: The target compound’s derivatives exhibit broad-spectrum activity against plant pathogens (e.g., Xanthomonas oryzae, Fusarium graminearum), outperforming natural benzoxazinoids like DIMBOA, which are more specialized in herbivore deterrence . Synthetic analogs such as 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one show comparable antifungal potency (100% inhibition at 200 mg/L) but lack amino group-mediated antiviral effects .

Ecological Roles vs. Synthetic Utility: Natural Compounds: DIBOA and DIMBOA are glucosylated in planta (e.g., DIMBOA-Glc) for storage and stability, releasing aglycones upon pathogen attack . Their ecological roles include soil allelopathy and metal detoxification (e.g., arsenic chelation) . Synthetic Derivatives: The 8-amino-2,4-dimethyl analog is engineered for persistence in agricultural settings, avoiding rapid microbial degradation seen with natural hydroxamic acids .

Phytotoxicity: While APO (a DIBOA degradation product) exhibits the strongest phytotoxicity (IC₅₀ < 1 mM for lettuce seedlings), the target compound’s amino and methyl groups likely reduce non-target plant toxicity, making it safer for crop applications .

Biological Activity

8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS No. 870064-85-0) is a chemical compound with a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol. Its unique structure and functional groups suggest potential biological activities, which have been the subject of various studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.21 g/mol |

| Boiling Point | 94 °C |

| Physical Form | Solid Powder |

| Purity | 95% |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example, studies have shown its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers, which may have implications for preventing oxidative damage in biological systems. This activity is crucial for applications in food preservation and therapeutic interventions.

Anti-inflammatory Effects

In vivo studies have suggested that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, thus providing a protective effect against inflammation-related diseases.

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory processes.

- Free Radical Scavenging : Its structural features allow it to donate electrons to free radicals, neutralizing them effectively.

- Gene Expression Modulation : It may influence the expression of genes related to inflammation and oxidative stress response.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 64 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Antioxidant Activity Assessment

In another study assessing the antioxidant capacity using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, the compound exhibited an IC50 value of 25 µg/mL. This suggests that it is a potent antioxidant compared to standard antioxidants like ascorbic acid.

Q & A

Basic: What are the common synthetic routes for 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, and what factors influence reaction yields?

Methodological Answer:

The synthesis typically involves cyclization reactions of substituted o-aminophenol derivatives with ketones or aldehydes. For example, Frechette et al. (1998) reported a method using substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst under reflux, achieving yields up to 97% . Key factors include:

- Reaction time and temperature : Prolonged reflux (4–6 hours) ensures complete cyclization.

- Solvent polarity : Ethanol or acetonitrile optimizes intermediate solubility.

- Catalyst selection : Glacial acetic acid or p-toluenesulfonic acid enhances reaction efficiency.

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- 1H/13C NMR :

- Aromatic protons appear at δ 6.8–7.2 ppm (coupling constants J = 8–9 Hz for adjacent protons).

- Methyl groups (C-2 and C-4) resonate at δ 1.2–1.5 ppm (singlets due to restricted rotation).

- Carbonyl (C-3) appears at δ 165–170 ppm in 13C NMR .

- GC/MS : Molecular ion peaks (e.g., m/z 219 for a derivative) and fragmentation patterns (e.g., loss of CO or CH3 groups) confirm molecular weight and substituent stability .

- IR Spectroscopy : Strong carbonyl stretches near 1700 cm⁻¹ and N-H stretches (3300–3400 cm⁻¹) for the amino group .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

Methodological Answer:

Discrepancies often arise from:

- Purity variations : Use HPLC (≥95% purity) or recrystallization to standardize compounds .

- Assay conditions : Adopt CLSI guidelines for antifungal testing (e.g., broth microdilution, 48-hour incubation).

- Substituent positional effects : Compare analogs with identical substituents at different positions (e.g., 6-Cl vs. 8-Cl derivatives show 10-fold differences in MIC values) .

- Statistical validation : Use triplicate experiments and ANOVA to assess significance (p < 0.05) .

Advanced: What computational approaches are suitable for predicting the bioactivity of novel this compound analogs?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. For example, electron-withdrawing groups at C-6 lower LUMO energy, enhancing electrophilic interactions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51). A docking score ≤ −7 kcal/mol indicates strong binding .

- QSAR Models : Correlate substituent parameters (Hammett σ, logP) with bioactivity. For instance, logP < 2.5 improves aqueous solubility without compromising membrane permeability .

Basic: What are the key considerations in designing SAR studies for this compound derivatives?

Methodological Answer:

- Core structure preservation : Retain the benzoxazinone ring to maintain scaffold rigidity.

- Substituent variation :

- Control experiments : Include unsubstituted analogs to isolate substituent effects.

Advanced: How can researchers optimize the solubility and bioavailability of this compound without compromising bioactivity?

Methodological Answer:

- Polar group introduction : Add hydroxyl or amino groups at non-critical positions (e.g., C-5) to increase hydrophilicity.

- Prodrug strategies : Acetylate the amino group to enhance permeability; enzymatic hydrolysis in vivo regenerates the active form .

- Formulation : Use cyclodextrin inclusion complexes or PLGA nanoparticles to improve dissolution rates (e.g., 80% release in 2 hours vs. 30% for free drug) .

- logP optimization : Maintain logP between 1.5–2.5 for balanced solubility and membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.